Molecular structure of 4-(Fluoromethyl)-1,3-dioxolan-2-one
Molecular structure of 4-(Fluoromethyl)-1,3-dioxolan-2-one
An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(Fluoromethyl)-1,3-dioxolan-2-one
Executive Summary
This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of 4-(Fluoromethyl)-1,3-dioxolan-2-one. As a member of the fluorinated cyclic carbonate family, this compound is of significant interest to researchers in materials science, particularly for the development of advanced electrolytes for lithium-ion batteries, and as a versatile building block in organic synthesis. This document delves into the molecule's structural attributes, proposes a robust synthetic pathway, outlines a theoretical framework for its spectroscopic identification, and discusses its potential applications. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this specific fluorinated intermediate.
Introduction to Fluorinated Cyclic Carbonates
Fluorinated organic compounds have become indispensable in modern chemistry, offering unique properties such as enhanced thermal stability, metabolic resistance, and modified electronic characteristics. Within this class, fluorinated cyclic carbonates are critical components in energy storage technologies. Compounds like Fluoroethylene Carbonate (FEC) are well-established as electrolyte additives that dramatically improve the performance and lifespan of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) on the anode surface.[1][2]
4-(Fluoromethyl)-1,3-dioxolan-2-one represents a structurally distinct analog. Unlike FEC, where the fluorine atom is directly attached to the dioxolanone ring, or its trifluoromethyl counterpart, 4-(Trifluoromethyl)-1,3-dioxolan-2-one, the monofluoromethyl (-CH₂F) group in the title compound introduces a unique combination of steric and electronic effects.[3][4] This substituent provides a flexible, polar side chain that can influence solvation properties, electrochemical stability, and reactivity, making it a compelling target for both fundamental research and industrial applications.
Core Molecular Structure and Physicochemical Properties
The defining features of 4-(Fluoromethyl)-1,3-dioxolan-2-one include the five-membered cyclic carbonate ring, a chiral center at the C4 position, and the pendant fluoromethyl group. This structure dictates its chemical behavior and potential utility.
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Systematic Naming & Identifiers:
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties, providing a baseline for experimental design and handling.
| Property | Value | Source |
| Molecular Weight | 120.08 g/mol | PubChem[5] |
| XLogP3 (Lipophilicity) | -0.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Exact Mass | 120.02227218 Da | PubChem[5] |
| Heavy Atom Count | 8 | PubChem[5] |
Synthesis and Purification
While specific, peer-reviewed protocols for the synthesis of 4-(Fluoromethyl)-1,3-dioxolan-2-one are not widely published, a logical and effective pathway can be designed based on established precedents in cyclic carbonate and organofluorine chemistry. The most direct approach involves the cyclization of a suitable C3-diol precursor with a carbonylating agent.
Proposed Synthetic Pathway: Carbonate Formation from 3-Fluoro-1,2-propanediol
The synthesis hinges on the reaction of 3-fluoro-1,2-propanediol with a phosgene equivalent, such as triphosgene or an alkyl chloroformate, which is a standard and reliable method for forming cyclic carbonates. This method ensures high yields and good control over the reaction.
Caption: Proposed workflow for the synthesis and purification of 4-(Fluoromethyl)-1,3-dioxolan-2-one.
Experimental Protocol: Synthesis via Triphosgene
Disclaimer: This protocol is a representative methodology. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Triphosgene is highly toxic and requires careful handling.
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Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
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Reagent Charging: The flask is charged with 3-fluoro-1,2-propanediol (1.0 eq), anhydrous pyridine (2.2 eq), and anhydrous dichloromethane (DCM, 100 mL). The solution is cooled to 0 °C in an ice bath.
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Carbonylation: A solution of triphosgene (0.4 eq) in anhydrous DCM (50 mL) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).
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Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 30 mL).
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Washing: The combined organic layers are washed sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).
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Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield 4-(Fluoromethyl)-1,3-dioxolan-2-one as a clear liquid.
Spectroscopic Elucidation of the Molecular Structure
Confirming the molecular structure of the synthesized product is paramount. The following section details the expected spectroscopic signatures based on fundamental principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of this molecule.
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¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be complex due to second-order coupling effects and the chiral center.
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δ 4.90-5.05 ppm (m, 1H): The proton on the chiral carbon (C4), coupled to the two diastereotopic protons on C5 and the two protons of the fluoromethyl group.
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δ 4.50-4.75 ppm (ddd, ²J(H,F) ≈ 47 Hz, 1H): One proton of the -CH₂F group, split into a doublet by the fluorine and further split by the geminal proton and the vicinal C4 proton.
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δ 4.40-4.65 ppm (ddd, ²J(H,F) ≈ 47 Hz, 1H): The second proton of the -CH₂F group.
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δ 4.30-4.45 ppm (m, 2H): The two diastereotopic protons on the C5 carbon of the ring.
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¹³C NMR (100 MHz, CDCl₃):
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δ 154-156 ppm: Carbonyl carbon (C2).
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δ 80-83 ppm (d, ¹J(C,F) ≈ 170-180 Hz): Fluoromethyl carbon (-CH₂F), showing a large one-bond coupling to fluorine.
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δ 75-78 ppm: Chiral carbon (C4).
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δ 66-69 ppm: Methylene carbon in the ring (C5).
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¹⁹F NMR (376 MHz, CDCl₃):
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δ -230 to -235 ppm (t, ²J(F,H) ≈ 47 Hz): The fluorine atom is expected to appear as a triplet due to coupling with the two adjacent protons of the methyl group.
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Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1810-1825 | C=O Stretch | Carbonyl in a 5-membered cyclic carbonate |
| ~1150-1200 | C-O-C Stretch | Cyclic ether stretch |
| ~1040-1080 | C-F Stretch | Alkyl fluoride stretch |
| ~2900-3000 | C-H Stretch | Aliphatic C-H |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Molecular Ion (M⁺): Expected at m/z = 120.02 (for high-resolution MS).
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Key Fragments:
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m/z = 76: Loss of CO₂ ([M - 44]⁺), corresponding to the epifluorohydrin radical cation.
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m/z = 87: Loss of the fluoromethyl radical ([M - CH₂F]⁺).
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m/z = 33: The fluoromethyl cation ([CH₂F]⁺).
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Applications and Significance in Research & Development
The unique structure of 4-(Fluoromethyl)-1,3-dioxolan-2-one positions it as a valuable intermediate for several advanced applications.
Caption: Relationship between the molecular features of the compound and its primary application areas.
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Lithium-Ion Batteries: As an electrolyte additive, it is hypothesized to participate in the formation of the SEI layer. The flexible -CH₂F group may lead to a more mechanically robust and ionically conductive SEI compared to the more rigid film formed by FEC, potentially improving cycling stability and low-temperature performance.
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Polymer and Materials Science: The molecule can serve as a monomer for ring-opening polymerization to create novel fluorinated polycarbonates. These materials are candidates for applications requiring high thermal stability and specific dielectric properties, such as in capacitors and electronic components.[4]
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Drug Development and Agrochemicals: The fluoromethyl group is a recognized motif for enhancing the metabolic stability and binding affinity of bioactive molecules. 4-(Fluoromethyl)-1,3-dioxolan-2-one serves as a chiral building block to introduce this group into more complex target structures.[4]
Conclusion
4-(Fluoromethyl)-1,3-dioxolan-2-one is a fluorinated cyclic carbonate with significant potential, bridging the gap between well-known battery additives and functional monomers. Its molecular structure, defined by the dioxolanone ring and a unique monofluoromethyl side chain, offers compelling properties for advanced applications. Through logical synthetic design and a thorough understanding of its theoretical spectroscopic profile, researchers can effectively synthesize, purify, and characterize this compound. Its exploration is poised to contribute to innovations in energy storage, materials science, and synthetic chemistry, making it a valuable target for further investigation.
References
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Chemical LAND21. 4-Fluoro-1,3-dioxolan-2-one. Available at: [Link]
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The MAK Collection for Occupational Health and Safety. 4-Methyl-1,3-dioxolan-2-one. (2021-03-31). Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11708057, 4-(Fluoromethyl)-1,3-dioxolan-2-one. Available at: [Link]
- Google Patents. Process for preparing fluorinated 1,3-dioxolan 2-one. US9067907B2.
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Royal Society of Chemistry. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. (2024-07-03). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications. Available at: [Link]
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NIST. 4-Chloromethyl-1,3-dioxolan-2-one. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information: 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). Available at: [Link]
Sources
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